molecular formula C17H19NO2 B1682788 Tgg-II-23A CAS No. 153312-20-0

Tgg-II-23A

Cat. No.: B1682788
CAS No.: 153312-20-0
M. Wt: 269.34 g/mol
InChI Key: QRWXKCZIDVOJIQ-UHFFFAOYSA-N
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Description

Tgg-II-23A is a complex organic compound characterized by its unique structure, which includes an oxazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tgg-II-23A typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment to the Naphthalene Moiety: This step often involves Friedel-Crafts acylation or alkylation reactions, where the oxazole ring is introduced to the naphthalene structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tgg-II-23A can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Tgg-II-23A has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Tgg-II-23A involves its interaction with molecular targets within biological systems. These interactions can modulate various pathways, leading to desired therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in critical biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4,4-Dimethyl-4,5-dihydro-oxazol-2-yl)-propan-1-ol: This compound shares the oxazole ring but differs in its overall structure and properties.

    2-(1-(4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazole: Another compound with a similar oxazole ring but a more complex structure.

Uniqueness

Tgg-II-23A is unique due to its specific combination of the oxazole ring and naphthalene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

153312-20-0

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-1,4-dimethylnaphthalen-2-one

InChI

InChI=1S/C17H19NO2/c1-11-9-14(19)17(4,13-8-6-5-7-12(11)13)15-18-16(2,3)10-20-15/h5-9H,10H2,1-4H3

InChI Key

QRWXKCZIDVOJIQ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(C2=CC=CC=C12)(C)C3=NC(CO3)(C)C

Canonical SMILES

CC1=CC(=O)C(C2=CC=CC=C12)(C)C3=NC(CO3)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,4-dimethyl-1-(5,5-dimethyl-2-oxazolinyl)naphthalen-2-one
TGG-II-23A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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